5-CHLORO-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
5-Chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine and Fluorine Substituents: Chlorination and fluorination reactions are carried out using reagents such as thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzodiazole derivatives
Substitution: Substituted benzodiazole derivatives with various functional groups
Scientific Research Applications
5-Chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. The presence of halogen and sulfanyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 5-Chloro-2-methyl-1H-benzodiazole
- 2-Chloro-5-fluoro-1H-benzodiazole
Uniqueness
5-Chloro-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the combination of chlorine, fluorine, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific research applications.
Properties
IUPAC Name |
6-chloro-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2S/c15-8-4-5-12-13(6-8)19-14(18-12)20-7-9-10(16)2-1-3-11(9)17/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUNNAASGSIOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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